2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7'-ureylenebis(4-hydroxy-, disodium salt
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Overview
Description
2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7’-ureylenebis(4-hydroxy-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce bright and stable colors. This compound is also known by its synonym, Direct Red 31 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7’-ureylenebis(4-hydroxy-, disodium salt typically involves the diazotization of aniline followed by coupling with 2-naphthol-3,6-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling processes. The use of continuous flow reactors and automated control systems ensures consistent quality and high yield. The final product is usually isolated by filtration and purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7’-ureylenebis(4-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7’-ureylenebis(4-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group is responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can lead to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid, 7,7’-iminobis[4-hydroxy-3-(phenylazo)-, disodium salt
- 4-Hydroxy-3-(phenylazo)-1-naphthalenesulfonic acid, sodium salt
- 3-Hydroxy-4-(4-nitrophenylazo)-2,7-naphthalenedisulfonic acid, disodium salt
Uniqueness
2-Naphthalenesulfonic acid, 3-(phenylazo)-7,7’-ureylenebis(4-hydroxy-, disodium salt is unique due to its specific combination of azo and sulfonic acid groups, which provide both vibrant color properties and high solubility. This makes it particularly valuable in applications requiring both attributes, such as in the dyeing of textiles and in biological staining techniques .
Properties
CAS No. |
65152-25-2 |
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Molecular Formula |
C27H18N4Na2O9S2 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C27H20N4O9S2.2Na/c32-23-14-20(41(35,36)37)12-15-10-18(6-8-21(15)23)28-27(34)29-19-7-9-22-16(11-19)13-24(42(38,39)40)25(26(22)33)31-30-17-4-2-1-3-5-17;;/h1-14,32-33H,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
GNYMKEYZWMYDGM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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